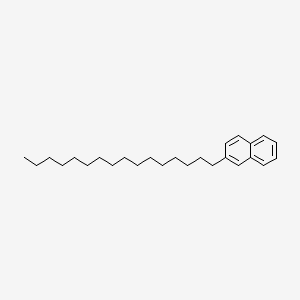

2-Hexadecylnaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2657-43-4 |

|---|---|

Molecular Formula |

C26H40 |

Molecular Weight |

352.6 g/mol |

IUPAC Name |

2-hexadecylnaphthalene |

InChI |

InChI=1S/C26H40/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-21-22-25-19-16-17-20-26(25)23-24/h16-17,19-23H,2-15,18H2,1H3 |

InChI Key |

CGYPQNMWMIAYLF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical and Physical Properties of 2-Hexadecylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecylnaphthalene is a long-chain alkyl-substituted polycyclic aromatic hydrocarbon. Its molecular structure, characterized by a naphthalene core and a C16 alkyl chain, imparts specific physicochemical properties that are of interest in various fields, including materials science and potentially in drug development as a lipophilic moiety. This technical guide provides a summary of the available chemical and physical data for this compound and its isomers, outlines standard experimental protocols for the determination of these properties, and presents a logical workflow for its potential synthesis.

Chemical and Physical Properties

Direct experimental data for this compound is limited in publicly accessible literature. However, computed properties from reputable chemical databases and experimental data for its isomers, such as 1-hexadecylnaphthalene and sec-hexadecylnaphthalene, provide valuable insights. The following tables summarize the key chemical and physical properties.

Table 1: General Chemical Properties of Hexadecylnaphthalene Isomers

| Property | Value | Source |

| Molecular Formula | C₂₆H₄₀ | [1][2][3][4] |

| Molecular Weight | 352.6 g/mol | [1][3][4] |

| IUPAC Name | This compound | |

| CAS Number | 61593-20-2 (for 2-sec-Hexadecylnaphthalene) | [1] |

Table 2: Computed Physical Properties of Hexadecylnaphthalene Isomers

| Property | 2-sec-Hexadecylnaphthalene | 1-Hexadecylnaphthalene | Source |

| XLogP3 | 11.3 | 12 | [1][4] |

| Boiling Point (Predicted) | 844.48 K | 477.4 °C at 760 mmHg | [5][6] |

| Density (Predicted) | 0.91 g/cm³ | [5] | |

| Flash Point (Predicted) | 275.4 °C | [5] | |

| Vapor Pressure (Predicted) | 8.14E-09 mmHg at 25°C | [5] |

Experimental Protocols

Precise experimental determination of the physicochemical properties of this compound is crucial for its application. The following are detailed methodologies for key experiments.

Synthesis of this compound

A potential synthetic route to this compound involves a two-step process: Friedel-Crafts acylation followed by reduction.

1. Friedel-Crafts Acylation of Naphthalene with Hexadecanoyl Chloride:

-

Objective: To introduce the 16-carbon acyl group onto the naphthalene ring.

-

Materials: Naphthalene, hexadecanoyl chloride, aluminum chloride (AlCl₃) as a catalyst, and a suitable inert solvent (e.g., dichloromethane or nitrobenzene).

-

Procedure:

-

Dissolve naphthalene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add hexadecanoyl chloride dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to stir at room temperature and then heat under reflux for a specified time to ensure completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, wash it with water, a sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude 2-acylnaphthalene product.

-

Purify the product by column chromatography or recrystallization.

-

2. Clemmensen or Wolff-Kishner Reduction of the Acylnaphthalene:

-

Objective: To reduce the ketone group to a methylene group, yielding the final alkylated naphthalene.

-

Clemmensen Reduction Protocol:

-

Prepare amalgamated zinc by treating zinc granules with a mercuric chloride solution.

-

Add the amalgamated zinc, concentrated hydrochloric acid, and the 2-acylnaphthalene to a round-bottom flask.

-

Heat the mixture under reflux.

-

Add more hydrochloric acid periodically during the reflux.

-

After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., toluene or ether).

-

Wash the organic extract, dry it, and remove the solvent to yield this compound.

-

-

Wolff-Kishner Reduction Protocol:

-

Mix the 2-acylnaphthalene with hydrazine hydrate and a high-boiling point solvent (e.g., diethylene glycol).

-

Add a strong base like potassium hydroxide or sodium ethoxide.

-

Heat the mixture to a high temperature to facilitate the formation of the hydrazone and its subsequent decomposition to the alkane.

-

After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic extract to obtain this compound.

-

Determination of Physical Properties

1. Melting Point Determination:

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The tube is placed in the heating block of the apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

2. Boiling Point Determination:

-

Method: Simple distillation or the Thiele tube method for smaller quantities.[7][8]

-

Simple Distillation Procedure:

-

Thiele Tube Procedure:

-

A small amount of the sample is placed in a fusion tube with an inverted capillary tube.

-

The setup is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[8]

-

3. Density Determination:

-

Apparatus: Pycnometer or a digital density meter.

-

Standard Method (ASTM D3505): This method is suitable for pure liquid chemicals.[9][10]

-

Procedure (Pycnometer):

-

The weight of a clean, dry pycnometer is determined.

-

The pycnometer is filled with the liquid sample at a known temperature.

-

The weight of the filled pycnometer is measured.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

4. Water Solubility Determination:

-

Flask Method (for solubilities > 10⁻² g/L):

-

An excess amount of the substance is added to water in a flask.

-

The mixture is agitated at a constant temperature until saturation is reached.

-

The concentration of the substance in the aqueous phase is determined by a suitable analytical method (e.g., chromatography).[12]

-

-

Column Elution Method (for solubilities < 10⁻² g/L):

-

A column is packed with an inert support material coated with the test substance.

-

Water is passed through the column at a slow, constant rate.

-

The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the saturation solubility.[12]

-

Mandatory Visualization

Caption: A logical workflow for the synthesis of this compound.

Conclusion

While specific experimental data for this compound remains scarce, this guide provides a solid foundation for its study by presenting computed data for its isomers and detailing established experimental protocols for the determination of its key chemical and physical properties. The provided synthesis workflow offers a practical starting point for its preparation in a laboratory setting. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.

References

- 1. 2-sec-Hexadecylnaphthalene | C26H40 | CID 14029928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sec-hexadecylnaphthalene [webbook.nist.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Hexadecylnaphthalene | C26H40 | CID 91831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemnet.com [chemnet.com]

- 6. sec-hexadecylnaphthalene (CAS 94247-63-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. store.astm.org [store.astm.org]

- 10. store.astm.org [store.astm.org]

- 11. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 12. filab.fr [filab.fr]

- 13. laboratuar.com [laboratuar.com]

- 14. oecd.org [oecd.org]

- 15. Water Solubility | Scymaris [scymaris.com]

Synthesis of 2-Hexadecylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 2-Hexadecylnaphthalene, a long-chain alkylated aromatic hydrocarbon. The document details established chemical strategies, including classical and modern catalytic methods, to facilitate its preparation in a laboratory setting. This guide is intended for an audience with a strong background in organic chemistry.

Friedel-Crafts Acylation and Subsequent Reduction

A well-established and robust method for the synthesis of this compound involves a two-step process: the Friedel-Crafts acylation of naphthalene with palmitoyl chloride, followed by the reduction of the resulting ketone. This approach allows for the regioselective introduction of the acyl group, which is then converted to the desired hexadecyl chain.

Friedel-Crafts Acylation of Naphthalene with Palmitoyl Chloride

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1] In this step, naphthalene is reacted with palmitoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 2-palmitoylnaphthalene.[1] The choice of solvent is crucial for directing the substitution to the 2-position of the naphthalene ring.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is assembled. The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: Naphthalene (1.0 eq) and a suitable solvent (e.g., nitrobenzene or carbon disulfide) are added to the flask and cooled in an ice bath. Anhydrous aluminum chloride (1.1 eq) is then added portion-wise with stirring.

-

Addition of Acylating Agent: Palmitoyl chloride (1.05 eq) is dissolved in the same solvent and added dropwise from the dropping funnel to the cooled, stirred suspension over a period of 30-60 minutes.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude 2-palmitoylnaphthalene is purified by recrystallization or column chromatography.

Reduction of 2-Palmitoylnaphthalene

The carbonyl group of the 2-palmitoylnaphthalene intermediate can be reduced to a methylene group using several methods, most notably the Clemmensen reduction (acidic conditions) or the Wolff-Kishner reduction (basic conditions).[2][3]

The Clemmensen reduction is particularly effective for aryl-alkyl ketones and is carried out using zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid.[2][4]

Experimental Protocol:

-

Preparation of Zinc Amalgam: Zinc powder is treated with a dilute solution of mercury(II) chloride to create an amalgam on the surface of the zinc.

-

Reaction: The 2-palmitoylnaphthalene (1.0 eq) is dissolved in a solvent such as toluene. The amalgamated zinc and concentrated hydrochloric acid are added, and the mixture is heated to reflux with vigorous stirring for several hours.

-

Work-up and Purification: After cooling, the organic layer is separated, washed with water and brine, and dried. The solvent is evaporated, and the resulting this compound is purified by column chromatography.

The Wolff-Kishner reduction is an alternative method that is performed under basic conditions, making it suitable for substrates that are sensitive to strong acids.[5][6][7] The reaction involves the formation of a hydrazone intermediate, which is then heated with a strong base.[5][7]

Experimental Protocol:

-

Hydrazone Formation: 2-Palmitoylnaphthalene (1.0 eq) is dissolved in a high-boiling solvent like diethylene glycol, and hydrazine hydrate (excess) is added. The mixture is heated to form the hydrazone.

-

Reduction: A strong base, such as potassium hydroxide, is added, and the temperature is raised to drive off water and promote the decomposition of the hydrazone to the alkane and nitrogen gas.

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers several powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. These methods can be adapted for the synthesis of this compound.

Kumada Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[8] For the synthesis of this compound, this would involve the coupling of 2-bromonaphthalene with hexadecylmagnesium bromide.

Experimental Protocol:

-

Grignard Reagent Preparation: Hexadecylmagnesium bromide is prepared by reacting 1-bromohexadecane with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.

-

Coupling Reaction: In a separate flask, 2-bromonaphthalene (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and an anhydrous solvent are combined under an inert atmosphere. The freshly prepared hexadecylmagnesium bromide solution is then added, and the mixture is heated to reflux until the starting material is consumed.

-

Work-up and Purification: The reaction is quenched with a dilute acid solution, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the this compound is purified by chromatography.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent, which is generally more tolerant of functional groups than Grignard reagents.[9][10] The synthesis would involve the reaction of 2-bromonaphthalene with a hexadecylzinc halide.

Experimental Protocol:

-

Organozinc Reagent Preparation: Hexadecylzinc halide is prepared by the reaction of 1-bromohexadecane with activated zinc dust or by transmetalation from the corresponding Grignard or organolithium reagent.

-

Coupling Reaction: 2-Bromonaphthalene (1.0 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄) are dissolved in an appropriate solvent (e.g., THF). The solution of the hexadecylzinc halide is then added, and the reaction is stirred at room temperature or with gentle heating.

-

Work-up and Purification: The reaction is quenched with saturated ammonium chloride solution, and the product is extracted, washed, dried, and purified as described for the Kumada coupling.

Suzuki Coupling

The Suzuki coupling is a versatile method that employs an organoboron compound, which is stable and environmentally benign.[11][12] The synthesis would proceed via the reaction of 2-bromonaphthalene with a hexadecylboronic acid or ester.

Experimental Protocol:

-

Organoboron Reagent: A hexadecylboronic acid or a pinacol ester derivative is used.

-

Coupling Reaction: 2-Bromonaphthalene (1.0 eq), the hexadecylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are combined in a suitable solvent system (e.g., toluene/water or dioxane/water). The mixture is heated under an inert atmosphere until the reaction is complete.

-

Work-up and Purification: The reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by chromatography.

Data Summary

The following table summarizes hypothetical quantitative data for the described synthesis pathways. Actual yields and purity will depend on specific reaction conditions and optimization.

| Synthesis Pathway | Key Reagents | Catalyst | Typical Yield (%) | Purity (%) |

| Friedel-Crafts Acylation & Clemmensen Reduction | Naphthalene, Palmitoyl Chloride, Zn(Hg), HCl | AlCl₃ | 60-75 | >95 |

| Friedel-Crafts Acylation & Wolff-Kishner Reduction | Naphthalene, Palmitoyl Chloride, H₂NNH₂, KOH | AlCl₃ | 65-80 | >95 |

| Kumada Coupling | 2-Bromonaphthalene, Hexadecylmagnesium Bromide | Pd(PPh₃)₄ or NiCl₂(dppp) | 70-85 | >98 |

| Negishi Coupling | 2-Bromonaphthalene, Hexadecylzinc Halide | Pd(PPh₃)₄ | 75-90 | >98 |

| Suzuki Coupling | 2-Bromonaphthalene, Hexadecylboronic Acid | Pd(PPh₃)₄ | 80-95 | >98 |

Visualizations

Caption: Friedel-Crafts Acylation and Reduction Pathway.

Caption: Palladium-Catalyzed Cross-Coupling Pathways.

References

- 1. Clemmensen’s Reduction. Clemmensen reduction is an organic… | by BICPUC | Medium [medium.com]

- 2. Negishi coupling - Wikipedia [en.wikipedia.org]

- 3. CA1299586C - Method for acylating a naphthalene compound - Google Patents [patents.google.com]

- 4. Kumada Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Related Videos - Insights into the Mechanism of 2-Methylnaphthalene Friedel-Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study [visualize.jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Clemmensen Reduction (Chapter 30) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 11. JPS61267538A - Method for producing 2-alkyl-6-acylnaphthalene - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 2-Hexadecylnaphthalene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2-Hexadecylnaphthalene, a long-chain alkyl-substituted aromatic hydrocarbon. Due to the limited availability of experimentally derived spectra for this specific compound, this document presents a combination of experimental data for a closely related isomer and computationally predicted data to offer a comprehensive analytical profile. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound and similar long-chain alkylated aromatic compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a long-chain alkylnaphthalene, such as this compound, is characterized by absorptions corresponding to the aromatic naphthalene ring and the aliphatic hexadecyl chain.

Table 1: Characteristic Infrared Absorption Bands for Hexadecylnaphthalene Isomers

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak-Medium | Aromatic C-H Stretch |

| 2955-2850 | Strong | Aliphatic C-H Stretch (CH₃ and CH₂) |

| ~1600, ~1500 | Medium | Aromatic C=C Ring Stretch |

| ~1465 | Medium | CH₂ Scissoring and CH₃ Asymmetric Bending |

| ~1375 | Weak | CH₃ Symmetric Bending |

| ~820 | Strong | C-H Out-of-Plane Bending (Aromatic) |

| ~720 | Weak | CH₂ Rocking (long chain) |

Data is representative of long-chain alkylnaphthalenes and is based on the spectrum of sec-hexadecylnaphthalene from the NIST WebBook.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, the ¹H and ¹³C NMR spectra would exhibit distinct signals for the aromatic protons and carbons of the naphthalene ring system, as well as for the various protons and carbons of the long aliphatic side chain.

In the absence of experimentally verified NMR data for this compound, the following tables present predicted chemical shifts obtained from computational models. These predictions are based on established algorithms that analyze the molecule's structure to estimate the chemical environment of each nucleus.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85 - 7.75 | m | 3H | Aromatic H |

| 7.50 - 7.40 | m | 3H | Aromatic H |

| 7.35 | dd | 1H | Aromatic H |

| 2.75 | t | 2H | Naphthyl-CH₂ - |

| 1.70 | p | 2H | Naphthyl-CH₂-CH₂ - |

| 1.40 - 1.20 | m | 26H | -(CH₂ )₁₃- |

| 0.88 | t | 3H | -CH₃ |

Predicted using computational models. Actual experimental values may vary.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| 139.5 | Aromatic C (quaternary) |

| 133.7 | Aromatic C (quaternary) |

| 131.9 | Aromatic C (quaternary) |

| 128.2 | Aromatic CH |

| 127.6 | Aromatic CH |

| 127.4 | Aromatic CH |

| 126.9 | Aromatic CH |

| 126.0 | Aromatic CH |

| 125.8 | Aromatic CH |

| 125.2 | Aromatic CH |

| 36.1 | Naphthyl-CH₂ - |

| 31.9 | Aliphatic CH₂ |

| 31.5 | Aliphatic CH₂ |

| 29.7 - 29.3 | Aliphatic CH₂ (multiple) |

| 22.7 | Aliphatic CH₂ |

| 14.1 | -CH₃ |

Predicted using computational models. Actual experimental values may vary.

Experimental Protocols

The following are generalized experimental protocols for obtaining IR and NMR spectra of long-chain alkyl-aromatic compounds like this compound.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: For liquid samples such as this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., chloroform, carbon tetrachloride) can be prepared and analyzed in a liquid cell.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum of the empty sample holder (or salt plates/solvent) is first collected. The sample is then placed in the instrument's beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: A solution of the sample is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a reference peak at 0 ppm.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is used.

-

¹H NMR Data Acquisition: The sample tube is placed in the NMR probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Data Acquisition: A ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Structural Confirmation Workflow

The process of confirming the structure of this compound using spectroscopic data follows a logical workflow.

Caption: Workflow for the synthesis and structural confirmation of this compound.

References

A Technical Guide to the Thermal Stability and Degradation of 2-Hexadecylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecylnaphthalene is a high molecular weight aromatic hydrocarbon characterized by a naphthalene core substituted with a C16 alkyl chain. Its thermal stability is a critical parameter in various applications, including high-temperature lubricants, heat transfer fluids, and as a potential impurity or metabolite in pharmaceutical contexts. Understanding its behavior at elevated temperatures is essential for predicting its performance, lifespan, and potential degradation products. This guide outlines the methodologies for assessing the thermal stability of this compound and presents a likely degradation pathway based on fundamental chemical principles.

Thermal Analysis Data

The thermal degradation of this compound is expected to occur in distinct stages, primarily dictated by the cleavage of the alkyl chain followed by the decomposition of the naphthalene ring. The following tables summarize the anticipated quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Table 1: Representative Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value (Nitrogen Atmosphere) | Value (Oxidative Atmosphere - Air) |

| Onset of Degradation (Tonset) | ~ 350 °C | ~ 320 °C |

| Temperature of Max. Degradation Rate (Tpeak) - Stage 1 | ~ 380 °C (Alkyl Chain) | ~ 350 °C (Alkyl Chain) |

| Temperature of Max. Degradation Rate (Tpeak) - Stage 2 | > 500 °C (Naphthalene Ring) | ~ 480 °C (Naphthalene Ring) |

| Mass Loss at Stage 1 | ~ 65% | ~ 65% |

| Mass Loss at Stage 2 | ~ 35% | ~ 35% |

| Final Residue at 800 °C | < 1% | ~ 0% |

Table 2: Representative Differential Scanning Calorimetry (DSC) Data for this compound

| Thermal Event | Temperature Range (°C) | Enthalpy Change (ΔH) |

| Melting Point | 40 - 50 | Endothermic |

| Alkyl Chain Decomposition | 350 - 420 | Endothermic |

| Naphthalene Ring Decomposition | > 420 | Endothermic/Exothermic (atmosphere dependent) |

Experimental Protocols

A thorough investigation of the thermal stability of this compound would involve the following key experimental protocols.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss at different stages of degradation.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.

-

Record the mass of the sample as a function of temperature.

-

Repeat the experiment in an oxidative atmosphere (e.g., dry air) under the same conditions to assess the impact of oxygen on the degradation profile.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of degradation (the temperature at which significant mass loss begins) and the temperatures of maximum degradation rates from the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

-

Objective: To identify and characterize thermal transitions such as melting and to determine the endothermic or exothermic nature of the degradation processes.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of this compound into an aluminum or copper DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its final degradation point (as determined by TGA) at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the heat flow to the sample relative to the reference.

-

-

Data Analysis: The DSC thermogram is analyzed to identify peaks corresponding to thermal events. Endothermic peaks indicate processes that absorb heat (e.g., melting, bond breaking), while exothermic peaks indicate heat-releasing processes (e.g., oxidation).

Evolved Gas Analysis (EGA)

-

Objective: To identify the chemical nature of the volatile products released during thermal degradation.

-

Instrumentation: A TGA instrument coupled to a Mass Spectrometer (MS) or a Fourier Transform Infrared Spectrometer (FTIR).

-

Procedure:

-

The TGA experiment is performed as described in section 3.1.

-

The gases evolved from the sample are continuously transferred to the MS or FTIR for analysis.

-

-

Data Analysis: The MS or FTIR spectra are correlated with the TGA data to identify the degradation products at each stage of mass loss.

Visualization of Methodologies and Pathways

Caption: Experimental workflow for assessing the thermal stability of this compound.

Caption: Proposed thermal degradation pathway of this compound.

Discussion of the Degradation Pathway

The thermal degradation of this compound is anticipated to proceed via a free-radical mechanism.

-

Stage 1: Alkyl Chain Scission: The initial and dominant degradation step at lower temperatures (approximately 350-420°C) is the homolytic cleavage of the carbon-carbon bonds within the long hexadecyl chain. This process, often referred to as "dealkylation," results in the formation of a variety of smaller, volatile hydrocarbon fragments, primarily alkenes and alkanes, and a naphthalene radical. This stage accounts for the major mass loss observed in TGA.

-

Stage 2: Naphthalene Ring Decomposition: At significantly higher temperatures (above 420°C), the more stable naphthalene ring begins to degrade. This process requires more energy and involves the opening of the aromatic rings. The subsequent reactions can lead to the formation of a complex mixture of smaller aromatic compounds, polycyclic aromatic hydrocarbons (PAHs) through recombination reactions, and, at very high temperatures, the formation of a carbonaceous residue or soot.

The presence of oxygen is expected to lower the onset temperature of degradation, as oxidative processes can initiate the degradation at lower energies. The degradation products in an oxidative atmosphere would also include oxygenated species such as aldehydes, ketones, and carboxylic acids.

Conclusion

While specific experimental data for this compound is pending, this guide provides a robust framework for its thermal analysis. The proposed methodologies of TGA, DSC, and EGA are standard for characterizing the thermal stability of such materials. The anticipated two-stage degradation pathway, initiated by the cleavage of the alkyl side chain followed by the decomposition of the aromatic core, is consistent with the known behavior of similar long-chain alkylated aromatic compounds. Researchers are encouraged to use this guide as a starting point for their investigations into the thermal properties of this compound and related molecules.

An In-depth Technical Guide on the Health and Safety of 2-Hexadecylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available public information on 2-Hexadecylnaphthalene and related compounds. It is intended for informational purposes for a scientific audience and should not be substituted for a formal risk assessment. Direct toxicological data for this compound is limited, and therefore, this guide extrapolates potential hazards based on structurally similar compounds.

Introduction

Chemical and Physical Properties

Understanding the physical and chemical properties of a substance is crucial for assessing its potential for exposure and absorption.

| Property | Value | Source |

| Molecular Formula | C26H40 | PubChem[1] |

| Molecular Weight | 352.6 g/mol | PubChem[2] |

| Physical Description | Liquid | EPA Chemical Data Reporting (CDR)[2] |

| Log Pow (Octanol/Water Partition Coefficient) | 3.4 (at 25°C) | Sigma-Aldrich (for a related compound)[3] |

The Log Pow value suggests that bioaccumulation is not expected to be significant[3].

Hazard Identification and Classification

Direct hazard classification for this compound is not widely established. One source does not classify "Hexadecylnaphthalene" as meeting GHS hazard criteria[2]. However, a safety data sheet for a related naphthalene derivative provides the following GHS classifications, which should be considered as potential, though unconfirmed, hazards for this compound[3]:

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Solids | 2 | H228: Flammable solid |

| Carcinogenicity | 2 | H351: Suspected of causing cancer |

| Short-term (acute) aquatic hazard | 1 | H410: Very toxic to aquatic life |

| Long-term (chronic) aquatic hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

It is important to note that the physical state of this compound is reported as a liquid, which contradicts the "flammable solid" classification from the SDS of a related compound[2][3]. This highlights the need for specific testing of this compound.

Toxicological Summary

Due to the lack of specific toxicological studies on this compound, this section summarizes data from related compounds like naphthalene and methylnaphthalenes to infer potential toxicological endpoints.

Toxicokinetics:

-

Absorption: Naphthalene and its derivatives can be absorbed through inhalation, oral, and dermal routes[4].

-

Distribution: These compounds can distribute to various tissues, including adipose tissue and breast milk, and can cross the placenta[4].

-

Metabolism: Metabolism of naphthalenes primarily occurs via cytochrome P450 (CYP) enzymes, leading to the formation of epoxides. These reactive intermediates can be detoxified or can lead to cellular damage[4].

-

Excretion: Metabolites are primarily excreted in the urine[4].

Potential Health Effects:

-

Acute Toxicity: Harmful if swallowed[5].

-

Irritation: May cause eye, skin, and respiratory tract irritation[6].

-

Carcinogenicity: Naphthalene is suspected of causing cancer[3][5]. The carcinogenic potential of this compound has not been assessed.

-

Developmental and Reproductive Toxicity: No data is available for this compound. For naphthalene, developmental effects have been observed in animal studies at high doses that also caused maternal toxicity[7].

Experimental Protocols for Safety Assessment

Given the data gaps, a structured approach to safety assessment is necessary. The following are general experimental protocols, based on OECD guidelines, that could be adapted to evaluate the safety of this compound.

Acute Oral Toxicity (Adapted from OECD Guideline 425):

-

Objective: To determine the median lethal dose (LD50) following a single oral administration.

-

Method: A stepwise procedure is used, typically with a small number of animals (e.g., rats). A starting dose is administered to a single animal. The outcome (survival or death) determines the dose for the next animal (higher or lower). This process continues until the criteria for stopping the test are met.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days[8].

Sub-acute (28-day) Oral Toxicity (Adapted from OECD Guideline 407):

-

Objective: To evaluate the adverse effects of repeated oral administration over 28 days.

-

Method: The test substance is administered orally daily to several groups of animals (e.g., rats) at different dose levels for 28 days. A control group receives the vehicle only.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded. At the end of the study, hematology, clinical biochemistry, and a full histopathological examination of organs are performed[8].

Teratogenicity (Adapted from OECD Guideline 414):

-

Objective: To assess the potential for adverse effects on embryonic and fetal development.

-

Method: The test substance is administered to pregnant animals (e.g., rats or rabbits) during the period of organogenesis.

-

Observations: Dams are observed for clinical signs of toxicity. Just before parturition, the fetuses are delivered by caesarean section and examined for external, visceral, and skeletal abnormalities[8].

Recommended Safety Precautions

Given the potential hazards, the following safety precautions are recommended when handling this compound:

-

Engineering Controls: Work under a chemical fume hood[3]. Use explosion-proof electrical and ventilating equipment[3].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles[9].

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[9]. Flame retardant antistatic protective clothing is recommended for related compounds[3].

-

Respiratory Protection: If inhalation is a risk, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product[5][9].

-

Handling and Storage: Keep away from heat, sparks, open flames, and other ignition sources[3]. Store in a cool, dry, well-ventilated area in a tightly closed container[6].

-

Spill and Disposal: In case of a spill, collect, bind, and pump off spills. Dispose of contents/container to an approved waste disposal plant[3][9]. Avoid release to the environment[3].

Visualizations

Caption: Workflow for assessing the health and safety of a novel chemical.

Conclusion

There is a significant lack of specific health and safety data for this compound. Based on information available for structurally related compounds, this substance should be handled with caution, assuming it may be a skin, eye, and respiratory irritant, and potentially carcinogenic. The recommendations and frameworks provided in this guide are intended to promote safe handling and to outline a path for generating the necessary data to perform a comprehensive risk assessment. It is imperative that any organization handling this compound conducts its own thorough safety evaluation.

References

- 1. This compound | C26H40 | CID 12277389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexadecylnaphthalene | C26H40 | CID 91831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. flinnsci.com [flinnsci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. health.state.mn.us [health.state.mn.us]

- 8. Frontiers | Toxicity Evaluation of the Naphthalen-2-yl 3,5-Dinitrobenzoate: A Drug Candidate for Alzheimer Disease [frontiersin.org]

- 9. fishersci.com [fishersci.com]

The Resurgence of a Classic Scaffold: A Technical Guide to the Historical Context and Discovery of Alkylated Naphthalenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Initially developed out of necessity during World War II as high-performance synthetic lubricants, alkylated naphthalenes (ANs) have a rich history rooted in industrial chemistry. Their inherent thermo-oxidative and hydrolytic stability, coupled with excellent solvency, has cemented their role as Group V base oils in demanding applications. However, the naphthalene core is far more than an inert scaffold for lubricants. Recent research has unveiled a diverse range of biological activities for naphthalene derivatives, positioning them as promising candidates in drug discovery. This technical guide provides an in-depth exploration of the historical context of alkylated naphthalenes, their synthesis, and physicochemical properties. Furthermore, it delves into the burgeoning field of their pharmacological applications, including their roles as antimicrobial, anticancer, and anti-inflammatory agents, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Historical Context and the Dawn of Synthetic Lubricants

The story of alkylated naphthalenes begins in the 1940s, a period marked by global conflict and a pressing need for high-performance materials. The scarcity of mineral oil during World War II catalyzed the development of synthetic fluids for engine oils, and alkylated naphthalenes emerged as a viable solution. These compounds are synthesized through the alkylation of naphthalene or its derivatives with an olefin.

Post-war, the demand for lubricants that could perform under increasingly extreme temperatures and pressures continued to grow. This drove the commercialization of alkylated naphthalenes, which are now classified by the American Petroleum Institute (API) as Group V base oils, a category reserved for base stocks not covered in Groups I, II, III, or IV. Their unique aromatic structure, consisting of two fused benzene rings, provides a stable backbone that is further enhanced by the addition of alkyl chains. This structure imparts desirable properties such as high thermal and oxidative stability, low volatility, and good additive solvency.

Key industrial players like ExxonMobil Chemical (with their Synesstic™ series) and King Industries (with their NA-LUBE® KR series) have been instrumental in the continued development and supply of alkylated naphthalenes for a wide range of applications, including high-temperature chain oils, greases, compressors, and gear oils.[1]

Physicochemical Properties of Lubricant-Grade Alkylated Naphthalenes

The physical and chemical properties of alkylated naphthalenes can be tailored by controlling the length and branching of the alkyl chains, as well as the degree of alkylation on the naphthalene ring. This allows for the production of a wide range of fluids with varying viscosities, pour points, and other characteristics to suit specific applications.

| Property | AN-7 | AN-8 | AN-9 | AN-15 | AN-19 | AN-23 |

| Viscosity @ 40°C (cSt) | 22 | 36 | 37 | 114 | 177 | 193 |

| Viscosity @ 100°C (cSt) | 3.8 | 5.6 | 5.7 | 13.5 | 18.7 | 19.8 |

| Viscosity Index | 22 | 65 | 90 | 115 | 119 | 118 |

| Aniline Point (°C) | 40 | 42 | 50 | 94 | 103 | N/A |

| Noack Volatility (wt%) | 39 | 12 | 8 | 2.2 | 1.4 | <1.0 |

| Pour Point (°C) | <-48 | -33 | -36 | -39 | -26 | -21 |

| Flash Point (°C) | 206 | 236 | 240 | 260 | 285 | 310 |

Table 1: Physicochemical Properties of Commercial Alkylated Naphthalenes. Data compiled from King Industries product literature.[2]

Experimental Protocols: Synthesis and Characterization

Synthesis of Alkylated Naphthalenes via Friedel-Crafts Alkylation

The most common method for synthesizing alkylated naphthalenes is the Friedel-Crafts alkylation, an electrophilic aromatic substitution reaction.[3] This process involves reacting naphthalene with an alkylating agent, such as a long-chain olefin, in the presence of an acid catalyst.

Materials:

-

Naphthalene

-

1-Dodecene (or other suitable olefin)

-

Anhydrous Aluminum Chloride (AlCl₃) or a zeolite catalyst (e.g., USY)

-

Anhydrous Dichloromethane (DCM) or other suitable solvent

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve naphthalene in anhydrous dichloromethane.

-

Catalyst Addition: Cool the solution in an ice bath and slowly add the anhydrous aluminum chloride catalyst in portions with stirring.

-

Alkylation: Add 1-dodecene dropwise to the stirred mixture. After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1M HCl.

-

Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to isolate the desired alkylated naphthalene isomers.[4]

-

Characterization: The structure and purity of the final product can be confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

Synthesis of Biologically Active Naphthalene Derivatives

The synthesis of biologically active naphthalene derivatives often involves more complex multi-step reactions. For example, the synthesis of 2-naphthol derivatives can be achieved through sulfonation of naphthalene followed by fusion with sodium hydroxide.[7] Further modifications can then be made to the naphthol scaffold to introduce various functional groups that impart biological activity. A general procedure for the synthesis of certain N,N-Bis(2-hydroxy-1-naphthylmethyl)amines has been described as follows: an aqueous solution of 37% formaldehyde is added to a stirred solution of the appropriate amine in methanol. After 30 minutes, a solution of 2-naphthol in methanol is added, and the mixture is stirred at room temperature for 1 hour.[8]

The Naphthalene Scaffold in Drug Discovery and Development

While the lubricant industry has long capitalized on the stability of the alkylated naphthalene core, the field of medicinal chemistry has recognized the naphthalene ring system as a versatile scaffold for the development of new therapeutic agents.[9] The planar, aromatic nature of the naphthalene core allows it to interact with biological targets, and the addition of various functional groups can modulate its pharmacokinetic and pharmacodynamic properties.

Anticancer Activity

A growing body of research has demonstrated the potential of naphthalene derivatives as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the targeting of signaling pathways involved in cell proliferation and survival.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) |

| Naphthalene-chalcone derivative (3a) | MCF-7 (Breast) | 1.42 ± 0.15 |

| Naphthalene-chalcone derivative (2j) | A549 (Lung) | 7.835 ± 0.598 |

| Naphthalene-1,4-dione analogue (44) | HEC1A (Endometrial) | 6.4 |

| 2-Naphthol derivative (5d) | Hep G2 (Liver) | 1.2 ± 1.1 |

| 2-Naphthol derivative (5d) | A549 (Lung) | 1.6 ± 1.0 |

| 2-Naphthol derivative (5d) | HeLa (Cervical) | 0.8 ± 0.4 |

Table 2: In Vitro Anticancer Activity of Selected Naphthalene Derivatives. IC₅₀ values represent the concentration required to inhibit 50% of cell growth.[1][10][11][12]

Antimicrobial Activity

Naphthalene derivatives have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi. Some naphthalene-bearing azoles have demonstrated potent activity against Gram-positive bacteria.

| Compound | Organism | MIC (µg/mL) |

| Naphthalene-bearing azole (9) | Enterococcus faecalis | < 1 |

| Naphthalene-bearing azole (9) | Staphylococcus aureus | < 1 |

| Naphthalene-bearing azole (10) | Staphylococcus aureus | < 1 |

| Naphthalene-bearing azole (16) | Enterococcus faecalis | 1 |

| Naphthalene-bearing azole (16) | Staphylococcus aureus | 2 |

Table 3: Minimum Inhibitory Concentration (MIC) of Naphthalene-Bearing Azoles. [13]

It is important to note that while the naphthalene core is a key structural feature, the significant biological activities observed are often associated with more complex derivatives rather than simple alkylated naphthalenes used in lubrication. The alkyl chains in lubricant-grade ANs are primarily designed to influence physical properties like viscosity and pour point, whereas the functional groups on biologically active derivatives are designed for specific interactions with biological targets. There is limited publicly available data on the cytotoxicity and antimicrobial activity of simple, long-chain alkylated naphthalenes. Some studies have indicated that naphthalene and its simpler metabolites can exhibit cytotoxicity and genotoxicity at certain concentrations.[14][15]

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Certain 2-phenylnaphthalene derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[16] A key mechanism underlying this activity is the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16] NF-κB is a crucial transcription factor involved in the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation.

Figure 1: The NF-κB Signaling Pathway and its Inhibition.

Experimental Workflows

Workflow for Synthesis and Performance Evaluation of Alkylated Naphthalene Lubricants

Figure 2: Lubricant Synthesis and Evaluation Workflow.

Workflow for Discovery and Evaluation of Biologically Active Naphthalene Derivatives

Figure 3: Drug Discovery Workflow for Naphthalene Derivatives.

Conclusion and Future Outlook

Alkylated naphthalenes have a storied past, evolving from a wartime necessity to a cornerstone of the high-performance lubricants industry. Their robust and tunable chemical nature has ensured their continued relevance. Looking forward, the true potential of the naphthalene scaffold is being unlocked in the realm of drug discovery. The demonstrated anticancer, antimicrobial, and anti-inflammatory properties of naphthalene derivatives underscore the importance of this "classic" chemical structure as a platform for developing novel therapeutics.

For researchers and scientists, the journey of alkylated naphthalenes from industrial fluids to potential life-saving drugs is a testament to the enduring power of chemical synthesis and the continuous exploration of structure-activity relationships. The future of alkylated naphthalenes is likely to be a dual narrative of continued innovation in high-performance materials and exciting new chapters in the fight against human disease.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry [digital.maag.ysu.edu]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A single NFκB system for both canonical and non-canonical signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NF-κB - Wikipedia [en.wikipedia.org]

- 13. Map Your Lubrication Program’s Workflow | Machinery Lubrication [machinerylubrication.com]

- 14. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genetic toxicity of naphthalene: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Navigating the Niche: A Technical Guide to 2-Hexadecylnaphthalene for the Research Community

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability, properties, and potential applications of 2-Hexadecylnaphthalene. While direct commercial suppliers for isolated this compound are not readily found, this document provides insights into sourcing through custom synthesis and offers a compilation of its known physicochemical properties. The guide also addresses the current scarcity of published experimental protocols and signaling pathway information directly involving this compound, offering a generalized workflow for its potential investigation.

Commercial Availability and Procurement

Obtaining pure this compound for research purposes presents a challenge, as it is not a commonly stocked item in the catalogs of major chemical suppliers. Researchers will likely need to engage with companies specializing in custom chemical synthesis. When inquiring about procurement, referencing the CAS Number for the closely related isomer, 2-sec-Hexadecylnaphthalene (CAS: 61593-20-2), may prove beneficial.

Potential Sourcing Strategy:

-

Identify Custom Synthesis Providers: Engage with chemical synthesis companies that specialize in producing novel or rare organic compounds.

-

Provide Detailed Specifications: When making an inquiry, provide the full chemical name (this compound), its molecular formula (C26H40), and any known CAS numbers for its isomers.

-

Request Analytical Data: Ensure that any custom synthesis includes a certificate of analysis (CoA) with details on purity (e.g., by HPLC or GC-MS) and identity verification (e.g., by NMR or mass spectrometry).

Physicochemical Properties

Quantitative data for this compound and its isomers has been compiled from various chemical databases. These properties are essential for designing experiments and understanding the compound's behavior in various systems.

| Property | Value | Reference |

| Molecular Formula | C26H40 | PubChem[1][2][3] |

| Molecular Weight | 352.6 g/mol | PubChem[1] |

| IUPAC Name | This compound | J-GLOBAL |

| CAS Number (Isomer) | 61593-20-2 (for 2-sec-Hexadecylnaphthalene) | PubChem[1] |

| XLogP3 | 11.3 | PubChem[1] |

| Exact Mass | 352.313001276 Da | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for the use of this compound in biological or drug development research are not extensively documented in publicly available scientific literature. However, a general protocol for the synthesis of a related compound, N-hexadecyl-4-hydroxynaphthalene-4-sulphonamide, can provide insight into the methodologies that might be adapted for derivatizing or utilizing this compound.

Example Synthesis Protocol (Adapted from a related compound):

This protocol describes the synthesis of a sulfonamide derivative of a naphthalene core, which could be conceptually adapted for reactions involving this compound.

Objective: To synthesize N-hexadecyl-4-hydroxynaphthalene-4-sulphonamide.

Materials:

-

4-Ethoxycarbonyloxy-N-hexadecylnaphthalene-1-sulphonamide

-

Liquid ammonia

-

Ethyl acetate

-

Dichloromethane

-

Magnesium sulfate (MgSO4)

-

Acetone-dry ice bath

Procedure:

-

To a stirred solution of liquid ammonia (250 ml) at -78°C (maintained with an acetone-dry ice bath), add 4-Ethoxycarbonyloxy-N-hexadecylnaphthalene-1-sulphonamide (21.5 g, 41.4 mmol) in portions.

-

Stir the reaction mixture for 1 hour at -78°C.

-

Allow the excess ammonia to evaporate.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the ethyl acetate solution with water.

-

Dry the organic layer over magnesium sulfate.

-

Remove the solvent under reduced pressure to yield a pale brown oil.

-

Dissolve the oil in hot dichloromethane (100 ml).

-

Cool the solution in an ice bath to precipitate the product.

-

Collect the off-white precipitate by filtration and dry it in the air.

-

The final product is N-hexadecyl-4-hydroxynaphthalene-4-sulphonamide (Yield: 7.7 g, 42%).[4]

Visualizing Workflows and Pathways

Due to the lack of specific signaling pathway information for this compound in the current body of literature, a generalized experimental workflow for investigating the biological activity of a novel lipophilic compound is presented below. This can serve as a template for researchers planning to study this compound.

Caption: A generalized workflow for in vitro evaluation of this compound.

In the absence of specific synthesis protocols for this compound, the following diagram illustrates a conceptual synthetic pathway for an alkylated naphthalene, which could be theoretically applied.

Caption: Conceptual Friedel-Crafts alkylation for this compound synthesis.

References

Methodological & Application

Application Notes & Protocols: 2-Hexadecylnaphthalene in Specialty Coatings

Introduction

2-Hexadecylnaphthalene is a long-chain alkylnaphthalene characterized by a 16-carbon alkyl group attached to a naphthalene core.[1][2][3][4] This molecular structure results in a compound with significant hydrophobic and oleophobic properties, making it a candidate for formulation into specialty coatings. Its potential applications are centered on creating highly water-repellent and self-cleaning surfaces, which are of interest in various industrial and research fields.[5][6] This document provides an overview of the theorized applications, experimental protocols for performance evaluation, and representative data for coatings incorporating this compound.

Potential Applications

The primary utility of this compound in specialty coatings lies in its ability to lower the surface energy of the coating, thereby imparting hydrophobicity. Potential applications include:

-

Marine and Protective Coatings: To reduce biofouling and corrosion on submerged surfaces.

-

Architectural Coatings: For creating self-cleaning building facades that repel water and dirt.

-

Automotive Finishes: To enhance water beading and ease of cleaning.

-

Textile Treatments: To produce water-repellent fabrics for outdoor and performance apparel.

Mechanism of Action: Hydrophobicity

The inclusion of this compound in a coating formulation is hypothesized to create a low-energy surface that repels water. The long, nonpolar hexadecyl chains orient at the coating-air interface, minimizing their contact with the polar coating matrix and creating a waxy, hydrophobic surface. This is analogous to the "lotus effect," where micro- and nanostructured hydrophobic surfaces cause water to form beads and roll off, carrying contaminants with them.[6]

Experimental Protocols

The following protocols are designed to evaluate the performance of specialty coatings formulated with this compound.

Protocol 1: Formulation of a Hydrophobic Polyurethane Coating

Objective: To prepare a polyurethane-based coating containing varying concentrations of this compound.

Materials:

-

Polyurethane resin

-

Curing agent (e.g., polyisocyanate)

-

Appropriate solvent (e.g., xylene, methyl ethyl ketone)

-

This compound

-

Substrate panels (e.g., steel, aluminum, glass)

Procedure:

-

In a clean, dry mixing vessel, dissolve the polyurethane resin in the solvent to achieve the desired viscosity.

-

Add this compound at varying weight percentages (e.g., 0%, 1%, 2%, 5% w/w relative to the resin solids).

-

Mix thoroughly using a high-shear mixer until the this compound is fully dispersed or dissolved.

-

Add the curing agent according to the manufacturer's recommended stoichiometry.

-

Mix for an additional 5-10 minutes.

-

Apply the coating to the substrate panels using a suitable method (e.g., spray, dip-coating, brush) to a controlled dry film thickness.

-

Allow the coated panels to cure under controlled temperature and humidity conditions as specified by the resin manufacturer.

Protocol 2: Evaluation of Hydrophobicity - Contact Angle Measurement

Objective: To quantify the hydrophobicity of the cured coatings by measuring the static water contact angle.

Apparatus:

-

Goniometer or contact angle measurement system

-

Micropipette

-

Deionized water

Procedure:

-

Place a cured, coated panel on the goniometer stage.

-

Using the micropipette, dispense a small droplet (e.g., 5 µL) of deionized water onto the coating surface.

-

Capture an image of the droplet at the point of contact with the surface.

-

Use the goniometer software to measure the angle between the tangent of the droplet and the coating surface.

-

Repeat the measurement at a minimum of five different locations on the panel to ensure statistical relevance.

-

Calculate the average contact angle and standard deviation.

Protocol 3: Corrosion Resistance - Salt Spray Test (ASTM B117)

Objective: To assess the ability of the coating to protect a metal substrate from corrosion in a saline environment.

Apparatus:

-

Salt spray cabinet

-

Scribed and coated metal panels

-

5% NaCl solution

Procedure:

-

Prepare coated metal panels as described in Protocol 1.

-

Use a scribe tool to make a single, straight scratch through the coating to the metal substrate.

-

Place the panels in the salt spray cabinet at the specified angle.

-

Expose the panels to a continuous salt spray for a predetermined duration (e.g., 100, 500, 1000 hours).

-

Periodically remove the panels and gently rinse with deionized water to inspect for signs of corrosion (e.g., blistering, creepage from the scribe).

-

Rate the degree of corrosion according to standard methods (e.g., ASTM D1654).

Data Presentation

The following tables summarize representative data that could be expected from the experimental protocols.

Table 1: Effect of this compound Concentration on Water Contact Angle

| This compound (wt%) | Average Static Contact Angle (°) | Surface Character |

| 0 (Control) | 85 ± 2 | Hydrophilic |

| 1 | 105 ± 3 | Hydrophobic |

| 2 | 120 ± 2 | Hydrophobic |

| 5 | 145 ± 4 | Highly Hydrophobic |

Table 2: Corrosion Resistance Performance in Salt Spray Test (500 hours)

| This compound (wt%) | Blistering (ASTM D714) | Scribe Creepage (mm, ASTM D1654) |

| 0 (Control) | Few, Size 6 | 4 |

| 1 | No Blistering | 2 |

| 2 | No Blistering | 1 |

| 5 | No Blistering | < 0.5 |

Visualizations

Experimental Workflow

References

- 1. 2-sec-Hexadecylnaphthalene | C26H40 | CID 14029928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexadecylnaphthalene | C26H40 | CID 91831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C26H40 | CID 12277389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. labpartnering.org [labpartnering.org]

- 6. Understanding Hydrophobic Coatings and Finishes - Sto Corp. [stocorp.com]

Application Note: Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) for the Analysis of 2-Hexadecylnaphthalene in Petroleum Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) is a powerful analytical technique for the detailed characterization of complex matrices such as petroleum.[1][2][3] This application note describes a method for the qualitative and quantitative analysis of 2-Hexadecylnaphthalene, a long-chain alkylated polycyclic aromatic hydrocarbon (PAH), in petroleum samples. The high peak capacity and resolving power of GCxGC are essential for separating such high-molecular-weight analytes from the complex hydrocarbon background characteristic of crude oil and its refined products.[1][3]

Challenges in Analysis

The analysis of heavy alkylated PAHs like this compound in petroleum is challenging due to the vast number of isomeric and isobaric compounds present.[4] Traditional single-dimension GC often fails to provide the necessary resolution, leading to co-elution and inaccurate quantification. GCxGC overcomes these limitations by employing two columns with different separation mechanisms, providing enhanced separation and allowing for the detailed group-type analysis of complex hydrocarbon mixtures.[5]

Experimental Protocol

This protocol outlines the sample preparation and instrumental analysis for the determination of this compound in petroleum samples.

1. Sample Preparation

A multi-step sample preparation procedure is recommended to isolate the PAH fraction and remove interferences from the complex petroleum matrix.

-

Fractionation: The initial step involves the fractionation of the petroleum sample to isolate the aromatic compounds. This can be achieved through solid-phase extraction (SPE) using silica or alumina cartridges.

-

Weigh approximately 100 mg of the petroleum sample into a vial.

-

Dissolve the sample in a minimal amount of n-hexane.

-

Condition a silica SPE cartridge (e.g., 500 mg, 6 mL) with n-hexane.

-

Load the dissolved sample onto the SPE cartridge.

-

Elute the saturated hydrocarbon fraction with n-hexane.

-

Elute the aromatic fraction, containing this compound, with a mixture of n-hexane and dichloromethane (e.g., 70:30 v/v).

-

Collect the aromatic fraction.

-

-

Solvent Exchange and Concentration:

-

The collected aromatic fraction is then concentrated under a gentle stream of nitrogen.

-

The solvent is exchanged to a solvent suitable for GC injection, such as toluene or isooctane.

-

The final volume is adjusted to 1 mL.

-

-

Internal Standard Spiking: An appropriate internal standard (e.g., deuterated PAH such as Naphthalene-d8 or Phenanthrene-d10) should be added to the final extract before injection to ensure accurate quantification.

2. GCxGC-TOFMS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Injector | Split/Splitless Inlet, 300 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium, Constant Flow at 1.5 mL/min |

| First Dimension (1D) Column | Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Second Dimension (2D) Column | Rxi-17Sil MS (1.5 m x 0.15 mm ID, 0.15 µm film thickness) |

| Oven Program | 60 °C (hold 1 min), ramp to 320 °C at 3 °C/min (hold 10 min) |

| Modulator | Thermal Modulator |

| Modulation Period | 8 s |

| Hot Pulse Duration | 0.8 s |

| Cool Time between Stages | 3.2 s |

| Mass Spectrometer | LECO Pegasus BT or equivalent TOFMS |

| Ion Source Temperature | 250 °C |

| Electron Energy | 70 eV |

| Mass Range | 50-500 m/z |

| Acquisition Rate | 100 spectra/s |

Data Presentation

Quantitative analysis of this compound requires the construction of a calibration curve using certified reference standards. The concentration in unknown samples is then determined from this curve. The following table presents hypothetical quantitative data for this compound in different petroleum samples.

| Sample ID | Sample Type | Concentration of this compound (µg/g) | RSD (%) (n=3) |

| Crude Oil A | Light Sweet | 15.2 | 4.5 |

| Crude Oil B | Heavy Sour | 45.8 | 6.2 |

| Diesel Fuel | Refined Product | 2.1 | 8.1 |

| Lubricating Oil | Refined Product | 112.5 | 3.8 |

Visualization

Experimental Workflow Diagram

References

Application Note: 1H and 13C NMR Spectroscopy Protocols for the Structural Elucidation of 2-Hexadecylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols and predicted nuclear magnetic resonance (NMR) data for the structural characterization of 2-Hexadecylnaphthalene. The protocols for both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are outlined for optimal data acquisition. Predicted chemical shifts (δ), multiplicities, and assignments are presented in tabular format to facilitate the structural analysis of this long-chain alkylated naphthalene. Furthermore, this note includes diagrams illustrating the experimental workflow and the logical approach to spectral interpretation for unambiguous structure confirmation.

Introduction

Predicted NMR Data

Disclaimer: The following NMR data is predicted based on established chemical shift principles and data for analogous compounds. Actual experimental values may vary slightly.

¹H NMR Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 - 7.75 | m | 3H | Ar-H |

| 7.50 - 7.40 | m | 3H | Ar-H |

| 7.35 | d | 1H | Ar-H |

| 2.75 | t | 2H | Ar-CH₂- |

| 1.70 | p | 2H | Ar-CH₂-CH₂- |

| 1.40 - 1.20 | m | 26H | -(CH₂)₁₃- |

| 0.88 | t | 3H | -CH₃ |

¹³C NMR Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| 139.5 | Ar-C (quaternary) |

| 133.7 | Ar-C (quaternary) |

| 131.9 | Ar-C (quaternary) |

| 128.2 | Ar-CH |

| 127.8 | Ar-CH |

| 127.5 | Ar-CH |

| 126.8 | Ar-CH |

| 126.0 | Ar-CH |

| 125.5 | Ar-CH |

| 125.3 | Ar-CH |

| 36.0 | Ar-CH₂- |

| 31.9 | -(CH₂)n- |

| 31.5 | -(CH₂)n- |

| 29.7 | -(CH₂)n- (multiple) |

| 29.6 | -(CH₂)n- |

| 29.4 | -(CH₂)n- |

| 29.3 | -(CH₂)n- |

| 22.7 | -CH₂-CH₃ |

| 14.1 | -CH₃ |

Experimental Protocols

Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of the this compound sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure complete dissolution by gentle vortexing. CDCl₃ is a suitable solvent due to its ability to dissolve nonpolar compounds and its distinct solvent peak in the ¹H NMR spectrum (δ ~7.26 ppm).

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

-

Transfer: Transfer the clear solution into a standard 5 mm NMR tube.

-

Standard: For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added, although modern spectrometers can use the solvent residual peak as a reference.

¹H NMR Spectroscopy Protocol

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good spectral dispersion.

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.

-

Receiver Gain (RG): Adjust the receiver gain to an appropriate level to maximize signal-to-noise without causing receiver overload.

-

Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good resolution.

-

Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds.

-

Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate.

-

-

Data Processing:

-

Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the CDCl₃ solvent peak at δ 7.26 ppm.

-

Integration: Integrate all signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy Protocol

-

Instrument: A 100 MHz (or corresponding frequency for the available ¹H spectrometer) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 scans, depending on the sample concentration.

-

Receiver Gain (RG): Adjust as for ¹H NMR.

-

Acquisition Time (AQ): Set to 1-2 seconds.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is generally sufficient.

-

Spectral Width (SW): A spectral width of 200-250 ppm is standard for ¹³C NMR.

-

-

Data Processing:

-

Fourier Transform (FT): Apply an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform.

-

Phase Correction: Correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction.

-

Referencing: Reference the spectrum to the CDCl₃ solvent peak at δ 77.16 ppm.

-

Visualizations

Caption: Experimental workflow for NMR spectroscopy.

Caption: Logical relationship for structural elucidation.

Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation and Analysis of 2-Hexadecylnaphthalene

Audience: Researchers, scientists, and drug development professionals.